molecular formula C12H8ClNO2 B1503852 5-(4-Chlorophenyl)picolinic acid CAS No. 87789-85-3

5-(4-Chlorophenyl)picolinic acid

Cat. No. B1503852
CAS RN: 87789-85-3
M. Wt: 233.65 g/mol
InChI Key: VRILHLKPFHWWSD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)picolinic acid (CPPA) is an organic compound that belongs to the class of picolinic acid derivatives. It is a white solid that is soluble in water . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . Another study reported the synthesis of 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol from 4-chlorobenzoic acid in six steps .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)picolinic acid is characterized by its IUPAC name, 4-(4-chlorophenyl)-2-pyridinecarboxylic acid, and its InChI code, 1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) .


Chemical Reactions Analysis

Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Future Directions

Picolinic acid has been shown to have broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

properties

IUPAC Name

5-(4-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRILHLKPFHWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679312
Record name 5-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)picolinic acid

CAS RN

87789-85-3
Record name 5-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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